1-(2-Bromophenoxy)-3-morpholin-4-ylpropan-2-ol;hydrochloride
Overview
Description
1-(2-Bromophenoxy)-3-morpholin-4-ylpropan-2-ol;hydrochloride is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a bromophenoxy group, a morpholine ring, and a propanol backbone, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenoxy)-3-morpholin-4-ylpropan-2-ol;hydrochloride typically involves the following steps:
Formation of the Bromophenoxy Intermediate: The initial step involves the bromination of phenol to form 2-bromophenol.
Etherification: The 2-bromophenol is then reacted with an appropriate epoxide to form the bromophenoxy intermediate.
Morpholine Addition: The bromophenoxy intermediate undergoes a nucleophilic substitution reaction with morpholine to form the desired product.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromophenoxy)-3-morpholin-4-ylpropan-2-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a phenoxy group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under mild conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenoxy derivatives.
Substitution: Formation of various substituted phenoxy compounds.
Scientific Research Applications
1-(2-Bromophenoxy)-3-morpholin-4-ylpropan-2-ol;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenoxy)-3-morpholin-4-ylpropan-2-ol;hydrochloride involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, while the morpholine ring can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Bromophenoxy)acetone: Shares the bromophenoxy group but differs in the backbone structure.
1-(3-Bromophenoxy)acetone: Similar structure with a different position of the bromine atom.
2-(4-Bromophenoxy)acetamide: Contains the bromophenoxy group with an acetamide backbone.
Uniqueness: 1-(2-Bromophenoxy)-3-morpholin-4-ylpropan-2-ol;hydrochloride is unique due to the presence of both the morpholine ring and the propanol backbone, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with simpler analogs.
Properties
IUPAC Name |
1-(2-bromophenoxy)-3-morpholin-4-ylpropan-2-ol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3.ClH/c14-12-3-1-2-4-13(12)18-10-11(16)9-15-5-7-17-8-6-15;/h1-4,11,16H,5-10H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZXEFYZNFJZGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(COC2=CC=CC=C2Br)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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